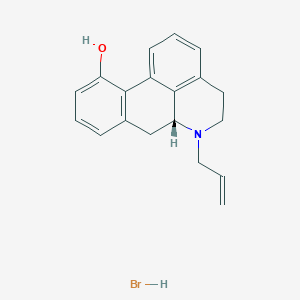

11-Hydroxy-N-allylnoraporphine

Description

Properties

IUPAC Name |

(6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO.BrH/c1-2-10-20-11-9-13-5-3-7-15-18(13)16(20)12-14-6-4-8-17(21)19(14)15;/h2-8,16,21H,1,9-12H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOACIXREDPIRO-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156685 | |

| Record name | 11-Hydroxy-N-allylnoraporphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130699-47-7 | |

| Record name | 11-Hydroxy-N-allylnoraporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130699477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxy-N-allylnoraporphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Stereochemical Considerations

Synthetic Methodologies for 11-Hydroxy-N-allylnoraporphine

The synthesis of the individual enantiomers of this compound is essential for evaluating their distinct pharmacological profiles.

The synthesis of (R)-(-)-11-Hydroxy-N-allylnoraporphine has been reported. nih.govacs.org A key step in the synthesis involves the O-demethylation of (R)-11-methoxy-N-allylnoraporphine using boron tribromide (BBr3). acs.org The precursor, (R)-11-methoxy-N-allylnoraporphine, is obtained through the resolution of the corresponding racemic mixture. acs.org

Similarly, the S-(+)-enantiomer is synthesized via the O-demethylation of (S)-11-methoxy-N-allylnoraporphine. acs.org The synthesis of (S)-(+)-glaucine, another aporphine (B1220529) alkaloid, has been achieved through a stereoselective synthesis involving an oxidative nonphenolic biaryl coupling reaction promoted by a hypervalent iodine(III) reagent. thieme-connect.comresearchgate.netscience.eusthieme-connect.com This methodology could potentially be adapted for the synthesis of S-(+)-11-Hydroxy-N-allylnoraporphine.

Enantiomeric Resolution Techniques in Aporphine Synthesis Research

The separation of enantiomers is a critical step in aporphine research. Classical resolution using chiral resolving agents is a common method. For instance, the resolution of (±)-11-methoxy-N-allylnoraporphine has been accomplished using (+)-dibenzoyl-D-tartaric acid to yield the diastereomeric salts, which can then be separated by recrystallization. acs.org The individual enantiomers are subsequently liberated from their respective salts. acs.org More advanced techniques such as chiral high-performance liquid chromatography (HPLC) are also employed to determine the optical purity of the separated enantiomers. thieme-connect.com The synthesis and resolution of (±)-variabiline, another aporphine alkaloid, has also been reported, highlighting the importance of evaluating both enantiomers for their biological activity. acs.orgnih.gov

Synthesis of Related N-Allylnoraporphine Derivatives for Comparative Research

To understand the structure-activity relationships of this compound, various related derivatives have been synthesized for comparative studies. A significant analog is 10,11-dihydroxy-N-allylnoraporphine.

The synthesis of the (R)- and (S)-enantiomers of 10,11-dihydroxy-N-allylnoraporphine has been accomplished for the purpose of evaluating their affinity for dopamine (B1211576) receptors in comparison to their monohydroxy counterparts. nih.govacs.org The synthesis involves complex organic chemistry techniques. ontosight.ai These comparative studies are crucial for elucidating the role of the hydroxyl groups at the 10 and 11 positions in the biological activity of these compounds. ontosight.ai

| Compound | Stereochemistry | Biological Context | Reference |

| 10,11-dihydroxy-N-allylnoraporphine | (R)- | Dopamine receptor affinity studies | nih.gov |

| 10,11-dihydroxy-N-allylnoraporphine | (S)- | Dopamine receptor affinity studies | nih.gov |

Derivatization Strategies for Radioligand Development in Research

N-allylnoraporphines are considered valuable precursors for the development of radiolabeled ligands, which are instrumental in studying neurotransmitter receptors. nih.govacs.org The N-allyl group can be a site for introducing a radiolabel, such as tritium (B154650) (³H), to create a radioligand. nih.gov

The development of ¹⁸F-labeled aporphine derivatives has also been a focus of research for use in Positron Emission Tomography (PET) imaging. snmjournals.orgsnmjournals.org However, the introduction of ¹⁸F into the N-alkyl chain can sometimes lead to a decrease in binding affinity. snmjournals.org Therefore, derivatization strategies often focus on other positions of the aporphine nucleus. For example, radiotracers like [¹⁸F]-MCL-562 and [¹⁸F]-MCL-572 have been synthesized for PET imaging studies of dopamine D2 and D3 receptors. snmjournals.org The development of these radioligands involves multi-step syntheses and requires careful evaluation of their in vivo stability and specificity. snmjournals.orgnih.govnih.gov

Molecular Interactions and Receptor Pharmacology Research

Dopamine (B1211576) Receptor Binding Affinity Studies

Studies on the binding profile of 11-Hydroxy-N-allylnoraporphine have been crucial in characterizing its potential as a dopaminergic agent. Preclinical research has primarily utilized membrane preparations from the corpus striatum of rats, a brain region with a high density of both D1 and D2 dopamine receptors, to evaluate the compound's binding affinity. nih.gov

One of the most striking findings is the exceptionally high affinity of the (6aR)-(-)-enantiomer for dopamine agonist binding sites. In a binding assay using [3H]ADTN, a radioligand that labels the high-affinity agonist state of dopamine receptors, (6aR)-(-)-11-hydroxy-N-allylnoraporphine demonstrated a very potent IC50 value of 0.034 nM. nih.gov Such high-affinity binding is often indicative of potent functional activity at the receptor. nih.gov

Similar to its action at D1 receptors, (R)-11-Hydroxy-N-allylnoraporphine has a high affinity for dopamine D2 receptors. nih.gov Studies on the closely related analogue, (R)-11-hydroxy-N-n-propylnoraporphine (11-OH-NPa), have reported a higher affinity for D2 receptors compared to D1 receptors. gu.se This suggests that the N-allyl variant likely shares this preference for the D2 receptor subtype. The N-allyl substitution on the noraporphine core is a key structural feature influencing this potent binding. nih.gov

A critical aspect of the pharmacology of this compound is its pronounced enantioselectivity. The two stereoisomers, (R)-(-)-11-Hydroxy-N-allylnoraporphine and (S)-(+)-11-Hydroxy-N-allylnoraporphine, exhibit markedly different binding affinities for dopamine receptors. Research has consistently shown that the (R)-enantiomer possesses high affinity, comparable to other potent aporphine (B1220529) agonists, while the (S)-enantiomer is significantly less active. nih.gov

This stereospecificity is a hallmark of the interaction between aporphine compounds and dopamine receptors, where the receptor's binding pocket can clearly distinguish between the two mirror-image forms of the ligand. The N-allylic substitution was found to enhance the ratio of binding affinity between the R and S enantiomers. nih.gov

| Compound | Receptor/Assay | Tissue Source | Binding Affinity (IC50) |

| (R)-(-)-11-Hydroxy-N-allylnoraporphine | Dopamine Agonist Site ([3H]ADTN Binding) | Rat Brain | 0.034 nM |

| (S)-(+)-11-Hydroxy-N-allylnoraporphine | Dopamine Receptors | Rat Brain Striatum | Weak Affinity |

Ligand-Receptor Interaction Analysis and Modeling

To better understand the structural basis for the affinity and selectivity of aporphine ligands, computational modeling techniques have been employed. While specific modeling studies focused exclusively on this compound are not prominent in the literature, the methods applied to the broader class of aporphines provide a clear framework for how its interactions are analyzed.

Computational modeling, particularly molecular docking, is a standard method used to investigate how ligands like aporphines fit into the binding sites of dopamine receptors. This process involves generating a three-dimensional model of the ligand and placing it, or "docking" it, into a model of the receptor's binding pocket. These simulations help researchers predict the preferred orientation of the ligand and identify key molecular interactions, such as hydrogen bonds and dipole-dipole interactions, that are responsible for the compound's binding affinity and selectivity. For aporphines, such studies can rationalize why certain structural features, like the 11-hydroxy group or the R-configuration, are crucial for high-affinity binding.

In the absence of high-resolution crystal structures for dopamine receptors, researchers often rely on homology modeling. nih.gov This technique involves building a three-dimensional model of the target receptor (e.g., the dopamine D1 receptor) using the known crystal structure of a related protein, such as the human β2-adrenergic receptor, as a template. nih.gov These homology models, once created and validated, serve as the foundation for the computational docking studies described above. For instance, D1 and D5 receptor homology models have been constructed from adrenergic receptor crystal structures and used to explore the binding of various aporphine and benzazepine analogues, providing insights into the structural determinants of receptor selectivity. nih.gov

Comparative Pharmacological Evaluation with Reference Aporphines in Research Contexts

The pharmacological profile of this compound is best understood through comparative analysis with other well-characterized aporphine alkaloids. Such studies are crucial for elucidating structure-activity relationships (SAR), which dictate a compound's affinity and selectivity for specific receptor targets. Research in this area primarily focuses on dopamine receptors, given the established dopaminomimetic or antagonistic properties of the aporphine chemical class. nih.govscispace.com

A key aspect of this evaluation is stereoselectivity, as the biological activity of aporphines is highly dependent on their stereochemistry at the C6a carbon. wikipedia.orgnih.gov Typically, the (R)-enantiomer of aporphines is associated with higher affinity and agonist activity at dopamine receptors, a trend that holds true for this compound and its analogs. nih.govnih.gov

Research findings indicate that the R-(-)-enantiomer of this compound possesses a high affinity for dopamine receptor sites within rat brain tissue, comparable to that of its N-n-propyl counterpart, (R)-(-)-11-hydroxy-N-n-propylnoraporphine (11-OH-NPa). nih.gov One study highlighted the potent nature of (6aR)-(-)-11-hydroxy-N-allylnoraporphine, noting its very high affinity in [³H]ADTN binding assays, which are used to label high-affinity dopamine agonist sites. epdf.pub The N-allyl derivatives, including this compound, were initially synthesized as valuable precursors for creating tritiated N-n-propyl enantiomers for further research. nih.gov

The S-(+)-enantiomers of these compounds consistently demonstrate significantly lower affinity for dopamine receptors. nih.govnih.gov This dramatic difference in binding affinity between the (R) and (S) isomers underscores the specific conformational requirements for interaction with the dopamine receptor binding pocket. For instance, while the (R)-isomer of 11-hydroxy-N-n-propylnoraporphine acts as a potent dopamine agonist, its (S)-isomer functions as a dopamine antagonist. nih.gov

The comparative data reveals subtle but important distinctions based on the substituent at the nitrogen atom. The R-isomers of both N-allyl and N-n-propyl-11-hydroxynoraporphine exhibit high dopamine receptor affinity. nih.gov This suggests that within this specific chemical scaffold, the N-allyl group is a well-tolerated substitute for the N-n-propyl group in terms of maintaining potent receptor binding.

When compared to the prototypical aporphine, apomorphine, which is a 10,11-dihydroxyaporphine, the 11-hydroxy derivatives represent a distinct pharmacological class. nih.gov Research on various hydroxylated aporphines has established that the position and number of hydroxyl groups critically influence receptor potency and selectivity. nih.govuchile.cl For example, 2-hydroxylation of the aporphine core has been shown to reduce potency at dopamine receptors compared to 10,11-dihydroxyaporphines like apomorphine. nih.gov

The table below presents comparative binding affinities for dopamine receptors, illustrating the relationships between stereochemistry and N-substitution.

| Compound | Chirality | Dopamine Receptor Affinity (IC₅₀ nM) [³H]Spiperone Binding |

|---|---|---|

| This compound | R-(-) | 1.80 |

| This compound | S-(+) | 1460 |

| 10,11-Dihydroxy-N-allylnoraporphine | R-(-) | 1.40 |

| 10,11-Dihydroxy-N-allylnoraporphine | S-(+) | 290 |

| (R)-(-)-Apomorphine | R-(-) | 1.50 |

| (R)-(-)-N-n-Propylnorapomorphine (NPA) | R-(-) | 0.50 |

Data derived from studies on rat brain tissue. nih.govacs.org

The following table summarizes the key pharmacological characteristics of this compound in comparison to reference compounds.

| Compound | Primary Receptor Target | Functional Activity Profile | Key Research Finding |

|---|---|---|---|

| (R)-11-Hydroxy-N-allylnoraporphine | Dopamine Receptors | Presumed Agonist | High affinity similar to its N-n-propyl congener, demonstrating the N-allyl group is well-tolerated for binding. nih.gov |

| (S)-11-Hydroxy-N-allylnoraporphine | Dopamine Receptors | Weak Antagonist/Inactive | Exhibits very low affinity, highlighting strong stereoselectivity of the receptor. nih.gov |

| (R)-Apomorphine | Dopamine D1/D2-like Receptors | Agonist | Prototypical aporphine agonist used as a benchmark in pharmacological studies. nih.govnih.gov |

| (R)-11-Hydroxy-N-n-propylnoraporphine | Dopamine Receptors | Agonist | A potent agonist, providing a direct comparative reference for the N-allyl variant. nih.gov |

| (S)-11-Hydroxy-N-n-propylnoraporphine | Dopamine Receptors | Antagonist | Binds to dopamine receptors but acts as an antagonist, unlike its R-enantiomer. nih.gov |

Structure Activity Relationship Sar Investigations

Influence of N-Allyl Substitution on Dopamine (B1211576) Receptor Affinity

The substituent attached to the nitrogen atom of the aporphine (B1220529) ring system is a critical determinant of dopamine receptor affinity and selectivity. In the case of 11-Hydroxy-N-allylnoraporphine, the N-allyl group plays a significant role in its binding profile.

Research comparing a series of N-substituted analogues of (R)-(-)-norapomorphine has shown that the N-allyl group confers optimal affinity for D2 dopamine receptors. nih.gov Studies evaluating the binding of these compounds in rat striatal tissue revealed that N-allyl substitution results in high D2 receptor affinity, comparable to that of N-propyl and N-cyclopropylmethyl substituted analogues. nih.gov These compounds generally exhibit low affinity for D1 receptors, contributing to their D2-selective profile. nih.gov The high D2 affinity of N-allyl substituted aporphines is attributed to favorable electronic, steric, and lipophilic properties of the N-allyl side chain. nih.gov

When compared directly with its N-n-propyl counterpart, (R)-11-hydroxy-N-n-propylnoraporphine, the (R)-enantiomer of this compound demonstrates a similarly high affinity for dopamine receptors. nih.gov The introduction of the N-allyl group was also found to enhance the enantiomeric receptor affinity ratio (R/S), indicating a greater differentiation in binding affinity between the two stereoisomers compared to the N-n-propyl congeners. nih.gov

| Compound | N-Substituent | D2 Receptor Affinity (Ki, nM) | D1 Receptor Affinity (Ki, nM) |

| (R)-N-Ethylnorapomorphine | -CH₂CH₃ | High | Low |

| (R)-N-Propylnorapomorphine | -CH₂CH₂CH₃ | High | Low |

| (R)-N-Allylnorapomorphine | -CH₂CH=CH₂ | High | Low |

| (R)-N-Cyclopropylmethylnorapomorphine | -CH₂-c-C₃H₅ | High | Low |

| (R)-N-Isopropylnorapomorphine | -CH(CH₃)₂ | Markedly Reduced | Low |

This table summarizes the relative affinities of various N-substituted norapomorphines for dopamine D1 and D2 receptors based on findings from comparative studies. nih.gov

Impact of Hydroxylation at C-11 on Receptor Selectivity and Potency

The position of hydroxyl groups on the aporphine D-ring is a crucial factor for dopamine receptor interaction. The presence of a hydroxyl group at the C-11 position is considered essential for conferring high affinity and agonist activity at dopamine receptors. nih.govtandfonline.comtandfonline.com This C-11 hydroxyl group is analogous to the meta-hydroxyl group of dopamine itself, which is a key pharmacophoric feature for receptor recognition. nih.govtandfonline.com

Studies on monohydroxylated aporphines have demonstrated that the 11-OH group is sufficient for this activity, and the presence of a second hydroxyl group at C-10 (as in apomorphine) is not a strict requirement. tandfonline.com In fact, removing the 10-hydroxy group to create an 11-monohydroxyaporphine, such as this compound, can enhance oral bioavailability and reduce susceptibility to oxidative degradation, which is a common issue with catechol-containing compounds like apomorphine. researchgate.net The (R)-enantiomers of 11-monohydroxy aporphines, including the N-n-propyl analogue of the title compound, are potent dopamine agonists. nih.govtandfonline.com

Stereochemical Requirements for Dopamine Receptor Recognition

Dopamine receptors exhibit a high degree of stereospecificity, meaning the three-dimensional arrangement of a molecule critically affects its binding and activity. tandfonline.com For aporphine alkaloids, the absolute configuration at the chiral center C-6a is paramount. tandfonline.com

It is consistently observed that the (R)-enantiomers of aporphines, such as (R)-apomorphine and (R)-11-Hydroxy-N-allylnoraporphine, are potent dopamine receptor agonists. nih.govnih.govtandfonline.com Conversely, the (S)-enantiomers are often inactive as agonists and can even act as dopamine receptor antagonists. nih.govtandfonline.com This enantiomeric functional difference is clearly demonstrated with the N-n-propyl analogue, where (R)-11-hydroxy-N-n-propylnoraporphine is a potent dopamine agonist, while its (S)-enantiomer is a dopamine antagonist. nih.gov

The synthesis and evaluation of both the (R)- and (S)-enantiomers of this compound confirmed this stereochemical dependence. nih.gov The (R)-isomer possesses high affinity for dopamine receptors, whereas the (S)-isomer's affinity is significantly lower. nih.gov As mentioned previously, the N-allyl substitution enhances the R/S enantiomeric affinity ratio, further highlighting the importance of correct stereochemistry for optimal receptor interaction. nih.gov

| Compound | Stereoisomer | Dopamine Receptor Activity |

| 11-Hydroxy-N-n-propylnoraporphine | (R) | Agonist |

| 11-Hydroxy-N-n-propylnoraporphine | (S) | Antagonist |

| 10,11-dihydroxy-N-allylnoraporphine | (R) | High Affinity |

| 10,11-dihydroxy-N-allylnoraporphine | (S) | Low Affinity |

| This compound | (R) | High Affinity |

| This compound | (S) | Low Affinity |

This table illustrates the stereochemical requirements for dopamine receptor interaction among selected aporphine derivatives. nih.govnih.gov

Contributions of Other Aporphine Ring Substitutions to Biological Activity

While the N-substituent and the C-11 hydroxyl group are primary determinants of activity for this compound, other substitutions on the aporphine skeleton can further modulate pharmacological properties.

Furthermore, modifications to other parts of the aporphine core, such as the introduction of bromo-substituents or a C-1,C-2-methylenedioxy group on ring A, have been shown to affect biological activities like anti-arrhythmic potential and toxicity. nih.gov The conformation of the aporphine skeleton itself, which is influenced by bulky substituents at the C-1 and C-11 positions, is also crucial for biological activity, as a relatively flat structure is thought to facilitate interaction with cellular targets. nih.govresearchgate.net

Preclinical Research Methodologies and Models

In Vitro Receptor Binding Assays (e.g., Rat Brain Corpus Striatum Membrane Preparations)

Receptor binding assays are a cornerstone of neuropharmacology, used to determine the affinity of a compound for specific receptor sites. In the study of 11-Hydroxy-N-allylnoraporphine and its analogs, these assays are typically conducted using membrane preparations from the corpus striatum of the rat brain. nih.govnih.gov This brain region is selected for its high density of dopamine (B1211576) receptors. nih.gov

The methodology involves incubating the radiolabeled compound or a known radioligand with the prepared brain tissue membranes. The test compound, such as this compound, is then introduced at varying concentrations to compete with the radioligand for binding to the dopamine receptors. nih.gov The amount of displaced radioligand allows researchers to calculate the binding affinity (often expressed as the inhibitor constant, Ki) of the test compound.

Research on the enantiomers of this compound has utilized this technique to evaluate their binding affinity at dopamine receptor sites. nih.gov Studies have demonstrated that the R-(-) isomer possesses a high affinity for dopamine receptors, comparable to that of its N-n-propyl congeners. nih.gov A significant finding is that the N-allyl substitution enhances the enantiomeric receptor affinity ratio for both 11-hydroxy and 10,11-dihydroxy-N-allylnoraporphine. nih.gov The hydroxyl group at the 11-position is considered critical for conferring high affinity and activity at the dopamine receptor. nih.govresearchgate.net

Receptor Binding Affinity of this compound Enantiomers

Summary of findings from in vitro binding assays using rat brain corpus striatum membranes.

| Enantiomer | Relative Dopamine Receptor Affinity | Key Finding |

|---|---|---|

| R-(-)-11-Hydroxy-N-allylnoraporphine | High | Affinity is comparable to related high-affinity N-n-propyl analogs. nih.gov |

| S-(+)-11-Hydroxy-N-allylnoraporphine | Lower than R-(-) enantiomer | The N-allyl substitution was found to enhance the R/S enantiomeric affinity ratio. nih.gov |

Functional Assays for Dopaminergic Activity in Research Models

While binding assays reveal affinity, functional assays are required to determine whether a compound activates (agonist activity) or blocks (antagonist activity) a receptor. For aporphine (B1220529) compounds, these assays elucidate their intrinsic dopaminergic effects.

Studies on the closely related compound, R(-)-11-Hydroxy-N-n-propylnoraporphine (11-OH-NPa), provide a framework for the expected functional activity of its N-allyl counterpart. Neuropharmacological evaluations indicate that the stereochemistry of these molecules dictates their functional role. nih.gov The R(-) isomer is characterized as a dopamine agonist, whereas the S(+) isomer functions as a dopamine antagonist. nih.govnih.gov This suggests that while both enantiomers can bind to dopamine receptors, only the R(-) form effectively activates them. nih.gov The S(+) isomer's antagonist properties may be due to low intrinsic postsynaptic agonist activity. nih.gov

Functional Dopaminergic Activity Profile

Functional characteristics of the enantiomers of the closely related analog, 11-Hydroxy-N-n-propylnoraporphine, in research models.

| Enantiomer (of 11-OH-NPa) | Functional Activity | Mechanism |

|---|---|---|

| R(-) Isomer | Dopamine Agonist | Activates dopamine receptors. nih.gov |

| S(+) Isomer | Dopamine Antagonist | Binds to but does not activate dopamine receptors, showing antagonist effects. nih.govnih.gov |

Experimental Models for Investigating Neuropharmacological Effects in Research Settings

To understand the broader neuropharmacological effects of a compound on behavior and motor function, researchers utilize in vivo experimental models, typically involving rodents. These models allow for the observation of complex physiological and behavioral responses mediated by the central nervous system.

Based on research with the analogous compound 11-OH-NPa, several key experimental models have been employed:

Apomorphine-Induced Motor Arousal: This model assesses a compound's interaction with a known dopamine agonist. In this setting, S(+)11-OH-NPa was found to inhibit motor arousal induced by apomorphine, consistent with its antagonist profile. nih.govnih.gov Conversely, the R(-) isomer potentiated locomotion stimulated by apomorphine. nih.gov

Stereotyped Behavior: High doses of dopamine agonists induce stereotyped behaviors (e.g., repetitive sniffing, gnawing) in rats. R(-)11-OH-NPa was shown to potently induce stereotyped behavior, an effect that was blocked by the dopamine antagonist haloperidol. nih.govresearchgate.net The S(+) isomers did not produce this effect. nih.gov

Spontaneous Locomotion: To test for effects on baseline motor activity, compounds are administered to animals in an open field. The S(+) isomer of 11-OH-NPa was observed to inhibit spontaneous locomotion. nih.gov

Effects in Experimental Neuropharmacological Models

Behavioral outcomes observed in rat models for the enantiomers of the analog 11-Hydroxy-N-n-propylnoraporphine (11-OH-NPa).

| Experimental Model | Effect of R(-) Isomer | Effect of S(+) Isomer |

|---|---|---|

| Stereotyped Behavior | Induces stereotyped behavior. nih.govresearchgate.net | No effect observed. nih.gov |

| Apomorphine-Induced Locomotion | Potentiates locomotion. nih.gov | Inhibits locomotion. nih.govnih.gov |

| Spontaneous Locomotion | Not specified as inhibitory | Inhibits spontaneous locomotion. nih.gov |

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for the structural elucidation of aporphine (B1220529) alkaloids like 11-Hydroxy-N-allylnoraporphine. Current time information in East Hants, CA.nih.gov

| Position | Representative ¹³C Chemical Shift (ppm) | Representative ¹H Chemical Shift (ppm) |

| 1 | 127.5 | 6.75 (d, J=8.0 Hz) |

| 1a | 125.0 | - |

| 2 | 111.0 | 6.85 (d, J=8.0 Hz) |

| 3 | 145.0 | - |

| 3a | 128.0 | - |

| 4 | 53.0 | 3.10 (dd, J=13.0, 5.0 Hz) |

| 5 | 62.0 | 2.60 (t, J=13.0 Hz) |

| 6a | 29.0 | 3.20 (m) |

| 7 | 44.0 | 2.90 (m) |

| 7a | 129.0 | - |

| 8 | 110.0 | 7.20 (d, J=7.5 Hz) |

| 9 | 122.0 | 7.10 (t, J=7.5 Hz) |

| 10 | 126.0 | 7.30 (d, J=7.5 Hz) |

| 11 | 155.0 | - |

| 11a | 120.0 | - |

| N-CH₂ | 52.0 | 3.60 (m) |

| =CH | 135.0 | 5.90 (m) |

| =CH₂ | 118.0 | 5.25 (m) |

Note: This data is representative of the aporphine alkaloid class and not specific to this compound. Chemical shifts can vary based on solvent and substitution patterns.

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers valuable structural information. For aporphine alkaloids, characteristic fragmentation pathways often involve the loss of substituents from the aromatic rings and cleavage of the bonds in the core structure. libretexts.org

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₉H₂₀NO₂⁺ | 306.1489 |

| [M+Na]⁺ | C₁₉H₁₉NNaO₂⁺ | 328.1308 |

| [M-H]⁻ | C₁₉H₁₈NO₂⁻ | 304.1343 |

Note: The m/z values are predicted based on the chemical structure of this compound.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for both the purification and purity analysis of aporphine alkaloids. A reversed-phase HPLC method, typically employing a C18 column, is commonly used. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Note: This is a general method and would require optimization for the specific analysis of this compound.

The synthesis of the enantiomers of this compound necessitates the use of chiral chromatography to separate the (R) and (S) forms and to determine the enantiomeric excess of the final products. Current time information in East Hants, CA.nih.gov This is crucial as different enantiomers of a compound can exhibit distinct pharmacological activities.

Conceptual Research Applications and Future Directions

Role as a Tool Compound in Neuropharmacology Research

In the field of neuropharmacology, tool compounds are indispensable for dissecting the roles of specific receptors and neural circuits. 11-Hydroxy-N-allylnoraporphine serves as a critical intermediate and reference compound, particularly in the study of the dopamine (B1211576) system. Research has demonstrated that the R-(-) and S-(+) enantiomers of this compound, along with its 10,11-dihydroxy counterpart, have been synthesized to evaluate their binding affinity at dopamine (DA) receptor sites in rat brain tissue. nih.gov

A key application of this compound is its use as a precursor for the synthesis of radiolabeled ligands. nih.gov Specifically, these N-allylnoraporphines are proposed as valuable intermediates for the preparation of their tritiated N-n-propyl enantiomers. nih.gov Tritiated ligands are crucial for receptor binding assays, which allow for the quantification and characterization of receptor density and affinity in different brain regions and under various physiological or pathological conditions. The N-allyl group is readily converted to an N-propyl group, and the presence of the phenolic hydroxyl group at the 11-position allows for selective radiolabeling, making it an ideal candidate for creating these high-affinity research tools.

The R-isomer of this compound has been shown to possess high affinity for dopamine receptors, comparable to that of the well-characterized N-n-propyl congeners. nih.gov This high affinity makes it and its derivatives sensitive probes for studying the structure and function of these receptors.

Design and Synthesis of Novel Aporphine (B1220529) Derivatives for Receptor Probing

The structural backbone of this compound provides a versatile platform for the design and synthesis of novel aporphine derivatives aimed at probing receptor structure and function. By systematically modifying its structure, researchers can investigate the specific molecular interactions that govern ligand-receptor binding and selectivity.

The synthesis of the R-(-) and S-(+)-enantiomers of both 11-hydroxy-N-allyl and 10,11-dihydroxy-N-allyl congeners of N-n-propylnorapomorphine (NPA) highlights a key synthetic strategy. nih.gov This process allows for the investigation of stereoselectivity at dopamine receptors, revealing that the R/S enantiomeric receptor affinity ratio was enhanced by the allylic substitution. nih.gov

Further synthetic exploration has involved the creation of 2-O- and 11-O-substituted N-alkylnoraporphines. nih.gov These modifications are designed to probe the topography of the receptor binding pocket. For instance, the introduction of various alkyl groups at the nitrogen atom and different substituents at the oxygen atoms can provide insights into the presence of lipophilic cavities or hydrogen bonding opportunities within the receptor's active site. nih.gov These studies have successfully generated novel agents with high potency and selectivity for D2 dopamine receptors. nih.gov

| Derivative | Target Receptors | Key Finding | Reference |

| R-(-)-2-(2-hydroxyethoxy)-11-hydroxy-N-n-propylnoraporphine | Dopamine D1, D2; Serotonin (B10506) 5-HT1A | Displayed the highest potency and selectivity for D2 receptors (>100-fold vs. D1 and 5-HT1A). | nih.gov |

| R-(-) and S-(+)-enantiomers of this compound | Dopamine Receptors | The R isomers exhibited high dopamine receptor affinity, similar to N-n-propyl congeners. Allylic substitution enhanced the R/S enantiomeric receptor affinity ratio. | nih.gov |

| R-(-) and S-(+)-enantiomers of 10,11-dihydroxy-N-allylnoraporphine | Dopamine Receptors | The R isomers showed high dopamine receptor affinity. Proposed as useful precursors for tritiated N-n-propyl enantiomers. | nih.gov |

Exploration of Molecular Targets Beyond Dopamine Receptors in Research Contexts

While the aporphine scaffold is historically associated with dopamine receptor activity, its inherent structural flexibility has prompted investigations into its interactions with other molecular targets within the central nervous system. This diversification of research is crucial for identifying new pharmacological pathways and potential applications for aporphine-based compounds.

Research into novel 2-O- or 11-O-substituted N-alkylnoraporphines, derived from the core structure, included assessments of their affinities not only at dopamine D1 and D2 receptors but also at serotonin 5-HT1A receptors. nih.gov While these specific derivatives displayed low affinity for 5-HT1A receptors, the inclusion of this target in the screening panel signifies a strategic move to explore the broader pharmacological profile of the aporphine scaffold. nih.gov

Other research on related aporphine derivatives has more successfully targeted the serotonin system. For example, studies on 10-substituted 11-oxygenated (R)-aporphines have led to the identification of compounds with potent and selective agonist activity at the 5-HT1A receptor. This indicates that modifications to the aporphine core, particularly around the 10 and 11 positions, can significantly shift the receptor selectivity profile away from dopamine and towards serotonin receptors. The development of antipsychotics targeting neurotransmitters other than dopamine is an active area of research for conditions like schizophrenia. nih.gov

Strategic Development of Aporphine Scaffolds for Investigational Purposes

The aporphine ring system is considered a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The strategic development of the aporphine scaffold involves leveraging this inherent versatility to create libraries of compounds for a wide range of investigational purposes.

The synthesis of various N-substituted and ring-substituted aporphines is a prime example of this strategy. nih.govmdpi.com By altering the N-alkyl group (e.g., propyl, allyl, fluoropropyl), researchers can fine-tune the compound's affinity and efficacy at specific receptor subtypes. nih.govnih.gov Similarly, modifications to the aromatic rings, such as the position and nature of hydroxyl or methoxy (B1213986) groups, can dramatically influence receptor selectivity. nih.govmdpi.com

This strategic development is not limited to receptor probes. The aporphine scaffold is also being explored for its potential in developing agents with other biological activities. The general approach involves using the core aporphine structure as a starting point and then employing synthetic chemistry to introduce a diversity of functional groups, leading to compounds with novel pharmacological profiles. mdpi.com This approach accelerates the discovery of new chemical probes to explore the complex signaling networks of the brain. The development of such scaffolds is a key strategy in fields like regenerative medicine and tissue engineering. researchgate.netnih.govmdpi.com

Q & A

Basic Research Questions

Q. How can enantiomers of 11-hydroxy-N-allylnoraporphine be synthesized, and what methods are used to assess their dopamine receptor affinity?

- Methodological Answer : The R-(-)- and S-(+)-enantiomers of this compound are synthesized via stereoselective routes, such as chiral resolution or asymmetric synthesis. Receptor affinity is evaluated using rat striatal membrane preparations in competitive binding assays against radiolabeled dopamine receptor ligands (e.g., [³H]spiperone). The R-enantiomer typically exhibits higher affinity due to stereochemical compatibility with the D2 receptor's binding pocket .

Q. What is the significance of allylic substitution in this compound for enhancing enantiomeric receptor affinity ratios?

- Methodological Answer : Allylic substitution (e.g., replacing N-n-propyl with N-allyl groups) alters steric and electronic interactions, improving the R/S enantiomeric affinity ratio. This modification preserves high dopamine receptor binding for the R-isomer while reducing S-isomer affinity, as demonstrated in comparative studies using striatal tissue homogenates and displacement assays .

Q. How can researchers validate preclinical findings on this compound to ensure reproducibility?

- Methodological Answer : Follow NIH guidelines for preclinical research, including detailed reporting of animal models (e.g., strain, age), dosing protocols, and statistical methods (e.g., ANOVA with post-hoc tests). Replicate experiments across multiple batches of membrane preparations and include positive controls (e.g., apomorphine) to benchmark receptor affinity data .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported dopamine receptor affinity values for this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, temperature) or tissue preparation. Standardize protocols using validated radioligands (e.g., [³H]SCH-23390 for D1 receptors) and perform saturation binding assays to calculate dissociation constants (Kd) under controlled conditions. Cross-validate results with functional assays (e.g., cAMP inhibition for D2 receptor activity) .

Q. What strategies are recommended for isolating and characterizing tritiated forms of this compound for tracer studies?

- Methodological Answer : Tritiation is achieved via catalytic hydrogenation of allyl precursors using tritium gas. Purify the product via HPLC with radiometric detection, and confirm structural integrity using LC-MS and NMR. Validate specificity in receptor binding assays with excess cold ligand to block non-specific binding .

Q. How do structural modifications (e.g., 10,11-dihydroxy substitution) impact the pharmacological profile of this compound?

- Methodological Answer : Introduce substituents via regioselective hydroxylation or demethylation. Compare binding affinities across dopamine receptor subtypes (D1–D5) using transfected cell lines. For example, 10,11-dihydroxy derivatives may exhibit dual D2/5-HT1A affinity, requiring functional assays (e.g., GTPγS binding) to assess partial agonism .

Q. What statistical approaches are critical for analyzing longitudinal data on this compound’s neurochemical effects?

- Methodological Answer : Use mixed-effects models to account for inter-subject variability in repeated-measures designs. For receptor density studies, apply time-series analysis with corrections for autocorrelation. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize findings .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the partial agonism vs. antagonism of this compound at dopamine receptors?

- Methodological Answer : Discrepancies may stem from receptor reserve differences in assay systems. Use cell lines with varying receptor expression levels (e.g., low vs. high D2 receptor density) to quantify intrinsic activity. Perform Schild regression analysis to distinguish competitive antagonism from partial agonism .

Comparative Studies

Q. What methodologies enable comparative analysis of this compound with related aporphine derivatives (e.g., 11-OH-NPa)?

- Methodological Answer : Conduct head-to-head binding assays under identical conditions. Use molecular docking simulations to compare ligand-receptor interactions (e.g., hydrogen bonding with Ser193 in D2 receptors). For in vivo comparisons, employ microdialysis to measure extracellular dopamine changes in rodent striatum .

Tables

Table 1 : Dopamine Receptor Affinity of this compound Enantiomers

Table 2 : Impact of Structural Modifications on Receptor Selectivity

| Modification | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) |

|---|---|---|

| 11-Hydroxy-N-allyl | 12 ± 2.1 | 180 ± 22 |

| 10,11-Dihydroxy-N-allyl | 25 ± 3.4 | 45 ± 5.6 |

| Functional activity assessed via GTPγS binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.